p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate

Descripción general

Descripción

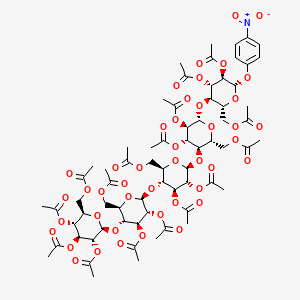

P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is a chemical compound that has been widely used in scientific research. It is a complex carbohydrate that has been synthesized in the laboratory for various purposes.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can be achieved through the enzymatic glycosylation of cellobiose with p-nitrophenyl-α-D-glucopyranoside, followed by acetylation with acetic anhydride.

Starting Materials

Cellobiose, p-nitrophenyl-α-D-glucopyranoside, Acetic anhydride, Enzyme for glycosylation

Reaction

Cellobiose is reacted with p-nitrophenyl-α-D-glucopyranoside in the presence of an enzyme for glycosylation to form p-Nitrophenyl |A-D-Cellopentaoside., The resulting p-Nitrophenyl |A-D-Cellopentaoside is then acetylated with acetic anhydride to form p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate., The reaction mixture is purified using column chromatography to isolate the final product.

Mecanismo De Acción

P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is hydrolyzed by specific enzymes, resulting in the release of p-nitrophenol. The rate of hydrolysis is dependent on the concentration of the enzyme and the substrate. The hydrolysis reaction can be monitored using various techniques such as UV spectroscopy.

Efectos Bioquímicos Y Fisiológicos

P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate has no known biochemical or physiological effects. It is a non-toxic compound that is used solely for scientific research purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate in lab experiments is its stability. It is a stable compound that can be stored for long periods without degradation. Additionally, it is a well-characterized compound that can be easily synthesized in the laboratory. However, one of the main limitations of using p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is its cost. It is a relatively expensive compound that may not be accessible to all researchers.

Direcciones Futuras

There are several future directions for the research of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate. One of the main directions is the development of new synthetic methods that are more cost-effective and environmentally friendly. Additionally, there is a need for the development of new applications for p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate in the field of glycoscience. Finally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate.

Conclusion:

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is a complex carbohydrate that has been widely used in scientific research. It is a stable and well-characterized compound that is used as a substrate in enzymatic assays and as a model substrate for the study of carbohydrate metabolism and glycosidase enzymes. While it has no known biochemical or physiological effects, it is a valuable tool for scientific research. There is a need for further research on the synthesis, mechanism of action, and future applications of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate.

Aplicaciones Científicas De Investigación

P-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is used in various scientific research applications. It is used as a substrate in enzymatic assays for the detection and quantification of specific enzymes. It is also used as a model substrate for the study of carbohydrate metabolism and glycosidase enzymes. Additionally, it is used as a tool for the synthesis of other complex carbohydrates.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPOJIHBJOYNS-MOCYDJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87NO44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745397 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1622.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl b-D-cellopentaoside hexadecaacetate | |

CAS RN |

129411-66-1 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)